N,N-Diethyl-4-(trimethylsilyl)but-3-yn-1-amine
CAS No.: 18051-92-8
Cat. No.: VC15970117
Molecular Formula: C11H23NSi
Molecular Weight: 197.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18051-92-8 |
|---|---|
| Molecular Formula | C11H23NSi |
| Molecular Weight | 197.39 g/mol |
| IUPAC Name | N,N-diethyl-4-trimethylsilylbut-3-yn-1-amine |
| Standard InChI | InChI=1S/C11H23NSi/c1-6-12(7-2)10-8-9-11-13(3,4)5/h6-8,10H2,1-5H3 |
| Standard InChI Key | WPTCAQOLQLZVQH-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCC#C[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N,N-Diethyl-4-(trimethylsilyl)but-3-yn-1-amine features a but-3-yn-1-amine backbone substituted with a trimethylsilyl group at the fourth carbon and diethylamino groups at the nitrogen atom. The TMS group enhances thermal stability and modulates electronic properties, while the diethylamino group contributes to basicity and solubility in organic solvents . The compound’s exact mass is 197.160 g/mol, with a calculated partition coefficient (LogP) of 2.60, indicating moderate lipophilicity .
Synthesis and Manufacturing
Catalytic Propargylamine Synthesis
A key route to N,N-diethyl-4-(trimethylsilyl)but-3-yn-1-amine involves copper-catalyzed propargylamine formation. For example, reacting diethylamine with methyl vinyl ketone and a trimethylsilyl-substituted alkyne in toluene at 100°C in the presence of CuCl yields the target compound in ~52% yield . This method mirrors the synthesis of simpler propargylamines, where Cu(I) catalysts facilitate triple bond activation and nucleophilic amine addition .
Physicochemical Properties
Stability and Reactivity
The TMS group confers kinetic stability against nucleophilic attack at the alkyne terminus, while the electron-withdrawing nature of the silyl group polarizes the triple bond, enhancing electrophilic reactivity. This duality enables selective functionalization, such as Sonogashira coupling or hydrometalation, without premature decomposition .
Applications in Organic Synthesis
Building Block for Heterocycles
N,N-Diethyl-4-(trimethylsilyl)but-3-yn-1-amine serves as a precursor to pyrrolidine and piperidine derivatives via cyclization reactions. For instance, Ti–Mg-catalyzed carbocyclization with EtZn generates methylenepyrrolidines, valuable intermediates in alkaloid synthesis . The TMS group can act as a protecting moiety, enabling sequential deprotection and functionalization .
Catalytic Applications
In Cu(I)-mediated reactions, this compound participates in three-component couplings to form propargylamines, which are pivotal in synthesizing bioactive molecules and polymers . Its electron-rich alkyne facilitates oxidative dimerization, yielding conjugated enediynes with applications in materials science.
Comparative Analysis with Structural Analogues
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| N,N-Dimethylbut-3-yn-1-amine | Lacks TMS group; reduced steric bulk | |
| 4-(Trimethylsilyl)butanamide | Amide instead of amine; lower basicity | |
| 4-(Trimethylsilyl)butyne | No amine functionality; limited reactivity |
N,N-Diethyl-4-(trimethylsilyl)but-3-yn-1-amine uniquely combines steric protection (TMS) and basicity (diethylamino), enabling applications inaccessible to simpler analogues .
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